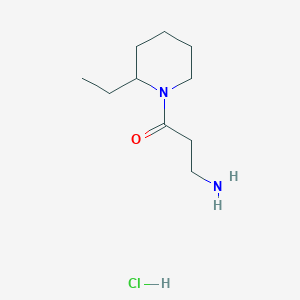
N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride
Vue d'ensemble
Description
“N-(3-Aminopropyl)methacrylamide Hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
The synthesis of “N-(3-Aminopropyl)methacrylamide Hydrochloride” can be achieved by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . A series of polyampholytes was prepared by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA) .
Molecular Structure Analysis
The molecular formula of “N-(3-Aminopropyl)methacrylamide Hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 .
Chemical Reactions Analysis
“N-(3-Aminopropyl)methacrylamide Hydrochloride” can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Physical And Chemical Properties Analysis
“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a solid at 20°C. It should be stored at 0-10°C under inert gas. It is air sensitive, hygroscopic, and heat sensitive .
Applications De Recherche Scientifique
Molecular Refraction and Polarizability
Research involving similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has focused on physical chemistry aspects like molar refraction and polarizability. These studies provide insights into the interaction of molecules with light and their electronic properties, which are crucial for understanding drug behavior in different environments (Sawale et al., 2016).
Molecular Structure and Intermolecular Interactions
Another area of interest is the molecular structure and intermolecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide. Research in this field utilizes techniques like X-ray diffraction and DFT calculations to understand the geometry and electronic structure of molecules, which is essential for drug design and material science (Karabulut et al., 2014).
Reductive Chemistry in Drug Development
Studies on the reductive chemistry of compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlight the importance of understanding the chemical reactivity of potential therapeutic agents, especially in creating drugs that target hypoxic tumor cells through selective toxicity (Palmer et al., 1995).
Inhibition of Poly(ADP-ribose) Synthetase
The role of poly(ADP-ribose) synthetase in DNA repair has been explored through inhibitors like 3-aminobenzamide. Such research is crucial for understanding cellular responses to DNA damage and the development of therapeutic strategies for cancer and other diseases involving DNA repair mechanisms (Cleaver et al., 1985).
Biosensor Development
The creation of biosensors using compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of biomolecules such as glutathione and piroxicam illustrates the application of these chemicals in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-aminopropyl)-4-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8;/h2-5,13H,1,6-7,11H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDODLVYISWSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)


![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)


![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)
